molecular formula C11H16N2O B1273528 3-amino-N-isobutylbenzamide CAS No. 81882-64-6

3-amino-N-isobutylbenzamide

Cat. No. B1273528
CAS RN: 81882-64-6
M. Wt: 192.26 g/mol
InChI Key: YZWZQGUCOQSFKU-UHFFFAOYSA-N
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Description

3-amino-N-isobutylbenzamide is a compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known as A-317491.


Synthesis Analysis

The synthesis of benzamide derivatives, which includes 3-amino-N-isobutylbenzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for 3-amino-N-isobutylbenzamide is 1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-amino-N-isobutylbenzamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis

3-amino-N-isobutylbenzamide is a chemical compound with the molecular formula C11H16N2O . It’s used in chemical synthesis , and its properties such as molecular weight and InChI key are important for chemists in their research .

Catalyst in Benzamide Derivatives Synthesis

This compound can be used in the synthesis of benzamide derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamide derivatives, which can be synthesized using 3-amino-N-isobutylbenzamide, are found in potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), lidocaine (a local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (an inhibitor of angiotensin converting enzyme), valsartan (a blocker of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .

Industrial Applications

Amide compounds, including those derived from 3-amino-N-isobutylbenzamide, are widely used in industries such as paper, plastic, and rubber .

Agricultural Applications

Amide compounds are also used in agricultural areas .

6. Intermediate Product in Therapeutic Agents Synthesis Amide compounds are used as an intermediate product in the synthesis of therapeutic agents .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, use personal protective equipment as required, and avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 3-amino-N-isobutylbenzamide are not mentioned in the search results, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . This suggests that 3-amino-N-isobutylbenzamide could have potential applications in these areas.

properties

IUPAC Name

3-amino-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWZQGUCOQSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393808
Record name 3-amino-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-isobutylbenzamide

CAS RN

81882-64-6
Record name 3-amino-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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